

# Spectroscopic and Physicochemical Characterization of 3-(Trifluoromethylthio)benzoic Acid

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## Compound of Interest

Compound Name: 3-(Trifluoromethylthio)benzoic acid

Cat. No.: B1348642

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This technical guide provides a summary of available spectroscopic and physicochemical data for **3-(Trifluoromethylthio)benzoic acid** (CAS No. 946-65-6). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) data and physical properties from publicly accessible sources.

## Physicochemical Properties

**3-(Trifluoromethylthio)benzoic acid** is a white to light yellow powder. It has a melting point range of 71-74 °C. The purity of commercially available samples is typically reported to be greater than or equal to 99% as determined by High-Performance Liquid Chromatography (HPLC).

## Spectroscopic Data

A comprehensive search of public databases and scientific literature yielded Nuclear Magnetic Resonance (NMR) data. However, experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for **3-(Trifluoromethylthio)benzoic acid** were not found to be publicly available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR data for **3-(Trifluoromethylthio)benzoic acid**.

Table 1:  $^1\text{H}$  NMR Spectral Data of **3-(Trifluoromethylthio)benzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.43	bs	1H, Ar-H
8.26	dt	1H, Ar-H
7.93	d	1H, Ar-H
7.59	d	1H, Ar-H

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **3-(Trifluoromethylthio)benzoic Acid**

Chemical Shift ( $\delta$ ) ppm
170.9
141.4
137.5
136.1
132.7
129.7
128.4
128.1
128.0
127.9
126.4

Table 3:  $^{19}\text{F}$  NMR Spectral Data of **3-(Trifluoromethylthio)benzoic Acid**

Chemical Shift ( $\delta$ ) ppm
-42.4

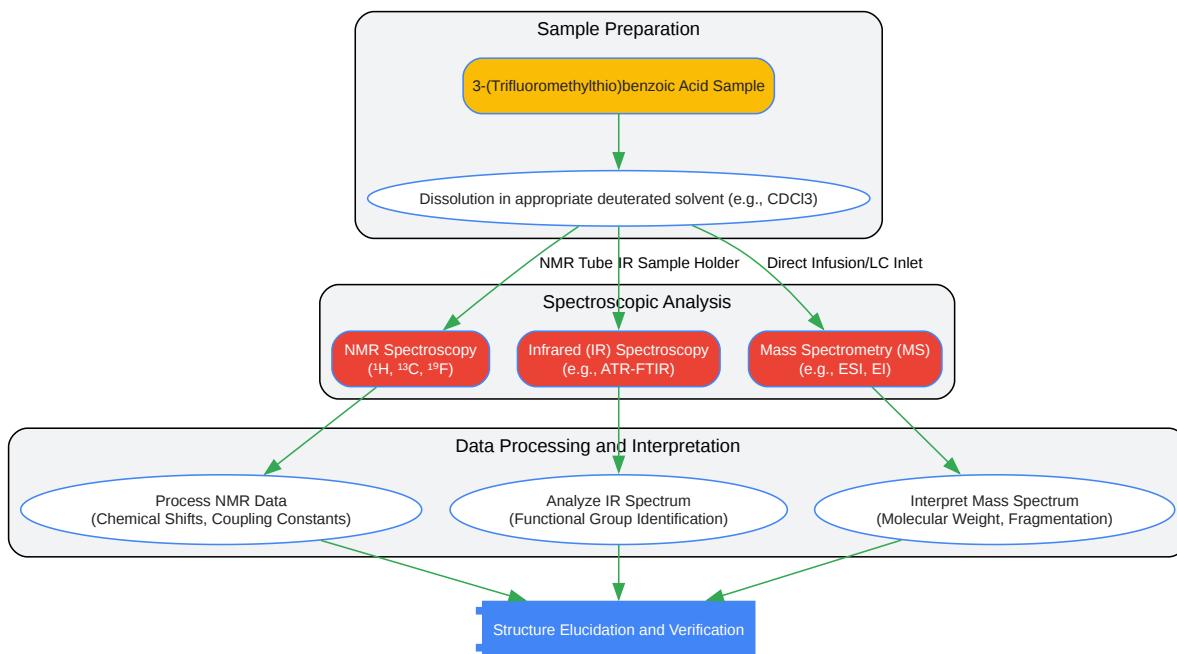
## Experimental Protocols

The following experimental details for the acquisition of the NMR data have been reported:

- Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer for  $^1\text{H}$  NMR and a 151 MHz spectrometer for  $^{19}\text{F}$  NMR.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) was used as the solvent for NMR analysis.
- Sample Preparation: While specific details on sample preparation are not extensively documented in the available literature, standard procedures for NMR analysis of organic compounds would be followed. This typically involves dissolving a few milligrams of the analyte in the deuterated solvent and transferring the solution to an NMR tube.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3-(Trifluoromethylthio)benzoic Acid**.

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**Caption:** A logical workflow for the spectroscopic analysis of **3-(Trifluoromethylthio)benzoic acid**.

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